3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid
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Overview
Description
3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid is an organic compound with the molecular formula C16H11NO3. It is known for its unique structure, which includes a cyano group and a phenoxy group attached to a phenyl ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid typically involves the reaction of 2-cyanophenol with 2-bromophenylacrylic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The cyano group and phenoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid
- 3-[2-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid
- 3-[4-(2-cyanophenoxy)phenyl]prop-2-enoic acid
Uniqueness
3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid stands out due to its unique combination of a cyano group and a phenoxy group attached to a phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H11NO3 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H11NO3/c17-11-13-6-2-4-8-15(13)20-14-7-3-1-5-12(14)9-10-16(18)19/h1-10H,(H,18,19) |
InChI Key |
XLZKQYPVLCUOAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC=C2C#N |
Origin of Product |
United States |
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